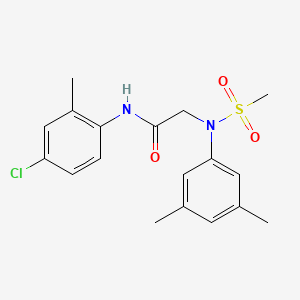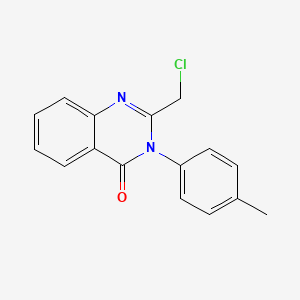
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenylamine and 2-chloromethylbenzoic acid.
Formation of Quinazolinone Core: The 4-methylphenylamine reacts with 2-chloromethylbenzoic acid under acidic conditions to form the quinazolinone core.
Chloromethylation: The resulting quinazolinone is then chloromethylated using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation can lead to the formation of quinazolinone N-oxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinazolinone N-oxides.
Cyclization Products: Various fused heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the methyl group on the phenyl ring.
2-(bromomethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one: Has a bromomethyl group instead of a chloromethyl group.
2-(chloromethyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Features a methoxy group on the phenyl ring.
Uniqueness
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the chloromethyl and 4-methylphenyl groups, which can influence its reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to different biological effects compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLXITVGGWFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398213 | |
| Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22312-80-7 | |
| Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.0(2,6).0(8,12)]tetradec-13-ene-3,5,9,11-tetraone](/img/structure/B1621590.png)
![4-chloro-6-methyl-2-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)
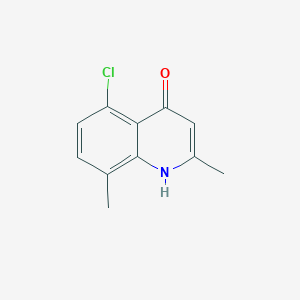
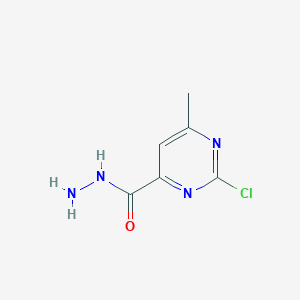
![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)

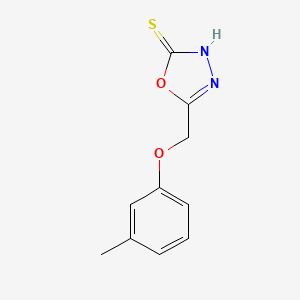
![2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B1621609.png)
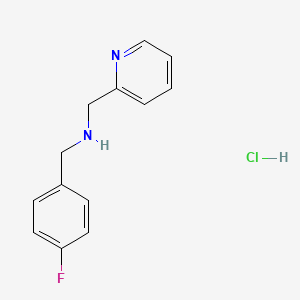
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)
